6-Bromo-2-chloro-4-fluorobenzo[d]thiazole
Description
6-Bromo-2-chloro-4-fluorobenzo[d]thiazole is a halogenated heterocyclic compound featuring a benzo[d]thiazole core substituted with bromine (Br), chlorine (Cl), and fluorine (F) at positions 6, 2, and 4, respectively. This compound belongs to the thiazole family, known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The unique combination of halogens in this molecule enhances its electronic and steric properties, making it a candidate for drug discovery and materials science applications.
Properties
IUPAC Name |
6-bromo-2-chloro-4-fluoro-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClFNS/c8-3-1-4(10)6-5(2-3)12-7(9)11-6/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYMVNZOAAXVQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1F)N=C(S2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClFNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloro-4-fluorobenzo[d]thiazole typically involves the halogenation of benzo[d]thiazole derivatives. One common method includes the reaction of 2-chlorobenzo[d]thiazole with bromine and fluorine sources under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a catalyst like iron(III) chloride to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified through techniques such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-chloro-4-fluorobenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thioethers.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride in organic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include substituted benzo[d]thiazoles, sulfoxides, sulfones, and thioethers, depending on the reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry Applications
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of thiazole derivatives, including those related to 6-bromo-2-chloro-4-fluorobenzo[d]thiazole. For instance, a series of thiazole-integrated compounds were synthesized and tested for their efficacy against picrotoxin-induced seizures. The structure-activity relationship (SAR) indicated that specific substitutions on the thiazole ring significantly enhanced anticonvulsant activity, making it a promising candidate for further development in epilepsy treatment .
Antitumor Activity
The compound has shown potential in antitumor applications. A novel series of thiazole-pyridine hybrids, including derivatives of this compound, were screened against various cancer cell lines such as PC3 and MCF-7. One derivative exhibited better anti-breast cancer efficacy than the standard drug 5-fluorouracil, indicating its potential as an anticancer agent .
Antibacterial Properties
Research has also indicated that thiazole derivatives possess antibacterial activities. Compounds synthesized from this compound were tested against several bacterial strains, demonstrating significant inhibition. The presence of electron-withdrawing groups, such as bromine and chlorine, was found to enhance the antimicrobial activity .
Material Science Applications
Building Blocks in Organic Synthesis
this compound serves as a versatile building block in organic synthesis. It can be utilized in the preparation of various heteroaryl derivatives through nucleophilic aromatic substitution reactions. For example, it has been employed in the synthesis of OX1R selective PET ligand candidates, showcasing its utility in developing novel imaging agents .
Fluorinated Compounds
The incorporation of fluorine into organic molecules is known to enhance their biological activity and stability. The use of this compound allows for the introduction of fluorine atoms into larger molecular frameworks, which can improve their pharmacokinetic properties .
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticonvulsant Efficacy
In a study evaluating the anticonvulsant properties of thiazole derivatives, researchers synthesized several compounds based on this compound and tested them in animal models. The results indicated that certain modifications led to a significant reduction in seizure frequency, suggesting a pathway for new epilepsy treatments.
Case Study 2: Antitumor Activity Assessment
A series of compounds derived from this compound were evaluated for their cytotoxic effects on breast cancer cells. The study found that one derivative had an IC50 value lower than that of established chemotherapeutic agents, indicating its potential as a new anticancer drug.
Mechanism of Action
The mechanism of action of 6-Bromo-2-chloro-4-fluorobenzo[d]thiazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The presence of halogen atoms enhances its binding affinity to target proteins, leading to increased biological activity. The compound can interact with molecular targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Halogen Effects
The bioactivity and physicochemical properties of thiazole derivatives are highly dependent on the position and type of substituents. Below is a comparative analysis of key analogues:
Key Findings :
- Halogen Type : Fluorine’s electronegativity enhances binding interactions in enzyme pockets, while bromine contributes to hydrophobic interactions .
- Positional Effects: Bromine at position 6 (vs.
- Functional Groups: The 2-chloro group in the target compound facilitates nucleophilic displacement reactions, unlike methyl or amino groups .
Enzyme Inhibition
- Kynurenine Aminotransferase II (KAT II) Inhibition: The target compound’s fluorinated and chlorinated derivatives (e.g., compound 49a in ) exhibit sub-micromolar IC₅₀ values, outperforming non-halogenated analogues. The 4-fluoro-2-chloro combination in thiazoles enhances inhibitory activity compared to triazole derivatives with the same substituents . SAR Insight: The benzo[d]thiazole core is critical; replacing it with triazole reduces potency by 10-fold .
Antimicrobial Activity
Electronic and Structural Properties
- HOMO-LUMO Gaps :
- Natural Charges :
- Fluorine’s electron-withdrawing effect increases positive charge on the thiazole sulfur, enhancing interactions with biological targets .
Biological Activity
6-Bromo-2-chloro-4-fluorobenzo[d]thiazole is a compound belonging to the thiazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by case studies and research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C7H3BrClFNS
- Molecular Weight : 251.62 g/mol
- Structural Features : The presence of halogens (bromine, chlorine, and fluorine) significantly influences its reactivity and biological properties.
Biological Activity Overview
The compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Effective against various bacterial strains.
- Anticancer Potential : Shows cytotoxic effects on human cancer cell lines.
- Antiparasitic Properties : Demonstrated efficacy against protozoan parasites.
Antimicrobial Activity
Research indicates that thiazole derivatives, including this compound, possess significant antimicrobial properties. A study assessed the antimicrobial efficacy against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Candida albicans | 4.01 mM |
The presence of electron-withdrawing groups like bromine and chlorine enhances the compound's activity against these pathogens .
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on several human cancer cell lines. The following table summarizes the IC50 values against different cancer types:
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 (Colon Carcinoma) | 10.03 |
| HT-29 (Colorectal Cancer) | 11.29 |
| HepG2 (Liver Cancer) | 12.45 |
The mechanism of action appears to involve apoptosis induction through modulation of the Bcl-2 family proteins and inhibition of histone deacetylases (HDAC), leading to increased acetylation of histones and subsequent cell death .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is heavily influenced by their structural features. The following observations were made regarding SAR:
- Substitution Effects : The presence of halogens at specific positions enhances activity. For instance, substitution at the ortho position with small electron-withdrawing groups is crucial for maintaining potency.
- Electron-Withdrawing Groups : Compounds with electron-withdrawing substituents like bromine or chlorine demonstrate increased inhibitory activity compared to those with electron-donating groups .
- Hydrophobicity : Increased lipophilicity through strategic substitutions improves membrane permeability and bioavailability .
Case Studies
Several studies have investigated the biological activity of thiazole derivatives, including this compound:
- Antimicrobial Efficacy Study : A comprehensive evaluation demonstrated that compounds with similar structures exhibited potent activity against resistant bacterial strains, highlighting their potential as therapeutic agents in treating infections caused by multidrug-resistant organisms .
- Cancer Cell Line Analysis : A study focusing on various human tumor cell lines revealed that compounds like this compound could inhibit cell proliferation effectively, suggesting their role as potential anticancer drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
